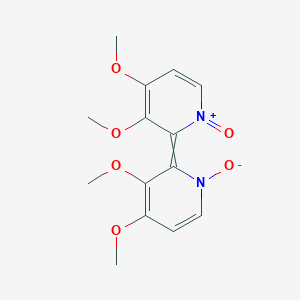
2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide
Overview
Description
“2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide” is a complex organic compound. It is related to the family of bipyridines, which are organic compounds consisting of two pyridyl rings . It is used in asymmetric hydrogenation and acts as a ligand in the asymmetric hydrogenation of β-keto esters, 2-arylacrylates, aryl ketones, and other substrates .
Molecular Structure Analysis
The molecular structure of “2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide” is complex. The empirical formula is C38H34N2O4P2 . The compound has a molecular weight of 644.64 . The SMILES string representation of the compound is COc1cc(P(c2ccccc2)c3ccccc3)c(c(OC)n1)-c4c(OC)nc(OC)cc4P(c5ccccc5)c6ccccc6 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 644.64 . The melting point is 261-265 °C . The optical activity is [α]20/D -98°, c = 1 in chloroform .Scientific Research Applications
Supramolecular Synthesis and Molecular Adducts
"2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide" derivatives play a significant role in supramolecular synthesis, particularly in forming molecular adducts with various compounds. The major interactions observed include N–H⋯O, N–H⋯S, O–H⋯O, and C–H⋯O, forming complex hydrogen-bonded motifs and assemblies. These interactions facilitate the formation of homomeric and heteromeric patterns, yielding planar sheets, ladders, and pseudorotaxane-type assemblies (Arora, Talwelkar, & Pedireddi, 2009).
Electrochemical Studies
This compound and its related derivatives are also subjects of electrochemical studies, focusing on their reduction behaviors and applications in sensing and electrocatalysis. The electrochemical reduction processes of these compounds can provide insights into their applications in detecting biological compounds and environmental toxins (Cantin, Richard, Alary, & Serve, 1988).
Coordination Frameworks and Material Science
In material science, "2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide" derivatives are used to create coordination framework polymers with intricate architectures. These frameworks, derived from lanthanide metal ions, exhibit diverse and complex topologies, useful for understanding materials' structural properties (Hill, Long, Champness, Hubberstey, & Schröder, 2005).
Catalysis and Green Chemistry
Moreover, these compounds are explored in catalysis, specifically in the context of green chemistry for carbon dioxide conversion and the synthesis of cyclic carbonates. Their roles in facilitating efficient and practical catalytic systems under mild conditions highlight their significance in environmental sustainability and industrial applications (Wang, Wang, Zhao, Kodama, & Hirose, 2017).
Future Directions
Bipyridines, including “2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide”, have tremendous use across various research fields . They are of broad academic interest, especially in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis . Therefore, future research directions may include exploring these areas further.
properties
IUPAC Name |
2-(3,4-dimethoxy-1-oxidopyridin-2-ylidene)-3,4-dimethoxypyridin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-5-7-15(17)11(13(9)21-3)12-14(22-4)10(20-2)6-8-16(12)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEXKSLGMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C(C=C[N+]2=O)OC)OC)N(C=C1)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50761038 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide | |
CAS RN |
101664-54-4 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-methyl-5-[(2-oxopropyl)amino]benzonitrile](/img/structure/B1649462.png)
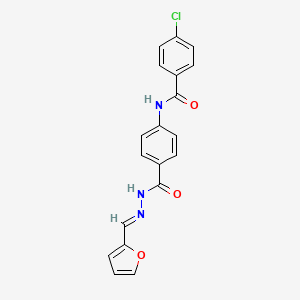
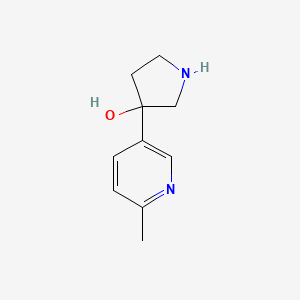


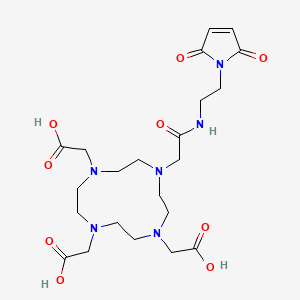
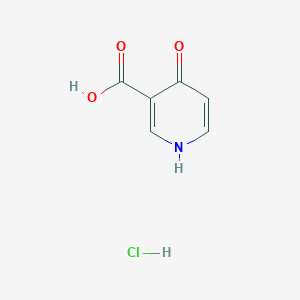
![Ethanone, 1-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B1649475.png)
![ethyl 1-{4-[(isobutylamino)carbonyl]phenyl}-5-(2-methylphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649477.png)
![{3-[5-isobutyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]phenyl}(2-methyl-1-pyrrolidinyl)methanone](/img/structure/B1649478.png)
![N~1~-[3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B1649479.png)
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)